molecular formula C13H15BFNO4 B1450857 (1-(tert-Butoxycarbonyl)-7-fluoro-1H-indol-2-yl)boronic acid CAS No. 1000068-65-4

(1-(tert-Butoxycarbonyl)-7-fluoro-1H-indol-2-yl)boronic acid

Cat. No.: B1450857
CAS No.: 1000068-65-4
M. Wt: 279.07 g/mol
InChI Key: AHFAZIPJGLAFSE-UHFFFAOYSA-N
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Description

(1-(tert-Butoxycarbonyl)-7-fluoro-1H-indol-2-yl)boronic acid is a useful research compound. Its molecular formula is C13H15BFNO4 and its molecular weight is 279.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The compound contains a boronic acid group, which is often used in the suzuki-miyaura coupling reaction . The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group , suggesting that the compound might interact with amine-containing molecules or structures.

Mode of Action

The mode of action of N-(BOC)-7-fluoroindole-2-boronic acid involves the deprotection of the Boc group. The Boc group can be removed using various methods, including high-temperature deprotection in a phosphonium ionic liquid or mild deprotection using oxalyl chloride . The removal of the Boc group results in the exposure of the amine group, which can then participate in further reactions.

Biochemical Pathways

For instance, the amine group can participate in reactions with other molecules, potentially affecting pathways involving amine-containing compounds .

Pharmacokinetics

The compound’s pharmacokinetic properties would likely be influenced by factors such as its chemical structure, the presence of the boc and boronic acid groups, and the conditions under which the boc group is deprotected .

Result of Action

The primary result of the action of N-(BOC)-7-fluoroindole-2-boronic acid is the deprotection of the Boc group, leading to the exposure of the amine group . This can enable the amine group to participate in further reactions, potentially leading to various molecular and cellular effects depending on the specific context and conditions.

Action Environment

The action of N-(BOC)-7-fluoroindole-2-boronic acid can be influenced by various environmental factors. For instance, the efficiency of Boc deprotection can be affected by factors such as temperature and the presence of certain catalysts . Additionally, the compound’s stability and efficacy might be influenced by factors such as pH and the presence of other chemicals in the environment .

Biochemical Analysis

Biochemical Properties

(1-(tert-Butoxycarbonyl)-7-fluoro-1H-indol-2-yl)boronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with enzymes and proteins involved in these reactions, such as palladium catalysts, which facilitate the cross-coupling process. The nature of these interactions involves the formation of a transient complex between the boronic acid and the palladium catalyst, leading to the transfer of the boronic acid group to the organic substrate .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are still under investigation. Preliminary studies suggest that this compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the activity of kinases and phosphatases, leading to alterations in phosphorylation states and downstream signaling events .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound may also induce changes in gene expression by interacting with transcription factors or other regulatory proteins. The precise molecular mechanisms are complex and depend on the specific biological context .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing specific biochemical reactions. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s toxicity increases significantly .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can affect metabolic flux and alter metabolite levels, leading to changes in cellular homeostasis. The specific enzymes and cofactors involved in its metabolism include oxidoreductases and transferases, which catalyze the conversion of the compound into different metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, it may be transported into cells via active transport mechanisms and bind to intracellular proteins that facilitate its distribution .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with other biomolecules and its overall efficacy in biochemical reactions .

Properties

IUPAC Name

[7-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BFNO4/c1-13(2,3)20-12(17)16-10(14(18)19)7-8-5-4-6-9(15)11(8)16/h4-7,18-19H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHFAZIPJGLAFSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C(=CC=C2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50656793
Record name [1-(tert-Butoxycarbonyl)-7-fluoro-1H-indol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000068-65-4
Record name [1-(tert-Butoxycarbonyl)-7-fluoro-1H-indol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Fluoro-1H-indole-2-boronic acid, N-BOC protected
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1-(tert-Butoxycarbonyl)-7-fluoro-1H-indol-2-yl)boronic acid
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